molecular formula C8H4BrClFN B15293475 3-Bromo-6-chloro-2-fluorophenylacetonitrile

3-Bromo-6-chloro-2-fluorophenylacetonitrile

Katalognummer: B15293475
Molekulargewicht: 248.48 g/mol
InChI-Schlüssel: ATZJTHLANLPVQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-chloro-2-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H4BrClFN and a molecular weight of 248.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetonitrile core. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 3-Bromo-6-chloro-2-fluorophenylacetonitrile may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-chloro-2-fluorophenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine, chlorine, or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted phenylacetonitrile derivative.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-chloro-2-fluorophenylacetonitrile has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-chloro-2-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and fluorine atoms allows the compound to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making the compound useful in scientific research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorobenzene
  • 3-Bromo-6-chloro-2-fluorophenol
  • 3-Bromo-6-chloro-2-fluorobenzoic acid

Uniqueness

3-Bromo-6-chloro-2-fluorophenylacetonitrile is unique due to the presence of the acetonitrile group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This makes it a valuable intermediate in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C8H4BrClFN

Molekulargewicht

248.48 g/mol

IUPAC-Name

2-(3-bromo-6-chloro-2-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrClFN/c9-6-1-2-7(10)5(3-4-12)8(6)11/h1-2H,3H2

InChI-Schlüssel

ATZJTHLANLPVQT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1Cl)CC#N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.